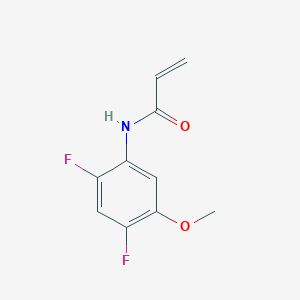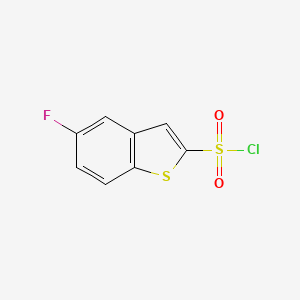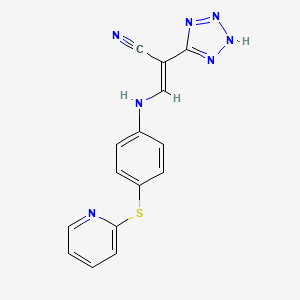
N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of difluoro and methoxy substituents on a phenyl ring, along with a prop-2-enamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide typically involves the reaction of 2,4-difluoro-5-methoxyaniline with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The difluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxyphenyl)prop-2-enamide: Lacks the difluoro substituents, which may affect its reactivity and biological activity.
4-fluoro-2-methoxy-5-nitroaniline: Contains a nitro group instead of the amide moiety, leading to different chemical properties and applications.
Uniqueness
N-(2,4-Difluoro-5-methoxyphenyl)prop-2-enamide is unique due to the presence of both difluoro and methoxy substituents, which can influence its electronic properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
N-(2,4-difluoro-5-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c1-3-10(14)13-8-5-9(15-2)7(12)4-6(8)11/h3-5H,1H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIYRHKUJNCHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C=C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-cyclopropyl-1-(2-methoxyethyl)-3-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2850330.png)
![2,7-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2850331.png)
![5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B2850335.png)


![4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol](/img/structure/B2850340.png)
![2,6-difluoro-N-[2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2850341.png)


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2850344.png)


